

# CCZ01048: An α-Melanocyte-Stimulating Hormone Analogue for Melanoma Targeting

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCZ01048  |           |
| Cat. No.:            | B12417215 | Get Quote |

# A Technical Guide for Researchers and Drug Development Professionals

Introduction

**CCZ01048** is a synthetic analogue of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) that has demonstrated significant potential as a targeting agent for malignant melanoma.[1] This technical guide provides a comprehensive overview of **CCZ01048**, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

The core structure of **CCZ01048** is based on a lactam bridge-cyclized α-MSH peptide, Nle-CycMSHhex.[2][3] This core is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (<sup>68</sup>Ga) for Positron Emission Tomography (PET) imaging. A key structural feature of **CCZ01048** is the incorporation of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker, which has been shown to enhance tumor uptake and improve in vivo imaging contrast.[2][3][4]

The primary molecular target of **CCZ01048** is the melanocortin 1 receptor (MC1R).[1] MC1R is a G-protein coupled receptor that is highly overexpressed on the surface of the vast majority of malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted



radionuclide therapy.[2][3] **CCZ01048** exhibits high binding affinity for MC1R, leading to rapid internalization into melanoma cells upon binding.[1][2][3]

# **Core Mechanism of Action and Signaling Pathway**

As an  $\alpha$ -MSH analogue, **CCZ01048** mimics the action of the endogenous  $\alpha$ -MSH peptide by binding to the MC1R. This binding event initiates a downstream signaling cascade that is characteristic of G-protein coupled receptors. While the primary application of **CCZ01048** discussed in the literature is for imaging and not therapeutic signal modulation, the binding to MC1R is the foundational step for its tumor-targeting capabilities.



Click to download full resolution via product page

Caption: General signaling pathway of  $\alpha$ -MSH analogues via MC1R.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **CCZ01048** and its derivatives from preclinical studies.

Table 1: In Vitro Binding Affinity and Properties



| Compound                           | Receptor | Binding Affinity (Ki, nM)                      | Lipophilicity<br>(LogD <sub>7.4</sub> ) |
|------------------------------------|----------|------------------------------------------------|-----------------------------------------|
| CCZ01048                           | MC1R     | 0.31[1]                                        | -                                       |
| <sup>68</sup> Ga-CCZ01048          | MC1R     | -                                              | -3.14 to -3.07[5]                       |
| <sup>68</sup> Ga-CCZ01048          | MC3R     | 83.9[6]                                        | -                                       |
| <sup>68</sup> Ga-CCZ01048          | MC4R     | 12.0[6]                                        | -                                       |
| <sup>68</sup> Ga-CCZ01048          | MC5R     | 2.15[6]                                        | -                                       |
| natGa-CCZ01048                     | MC1R     | 0.69[6]                                        | -                                       |
| CCZ01047 (PEG <sub>2</sub> linker) | MC1R     | >0.31 (2-fold lower affinity than CCZ01048)[2] | -                                       |

| CCZ01056 (dual Pip linker) | MC1R | <0.31 (2-fold higher affinity than CCZ01048)[2] | - |

Table 2: In Vivo Biodistribution and Tumor Uptake of <sup>68</sup>Ga-**CCZ01048** in B16F10 Melanoma Model

| Time<br>Post-<br>Injection | Tumor<br>(%ID/g)    | Kidneys<br>(%ID/g) | Thyroid<br>(%ID/g) | Blood<br>(%ID/g) | Muscle<br>(%ID/g) | Bone<br>(%ID/g) |
|----------------------------|---------------------|--------------------|--------------------|------------------|-------------------|-----------------|
| 1 hour                     | 12.3 ±<br>3.3[2][3] | 4.7 ±<br>0.5[2][3] | 2.4 ±<br>0.6[2][3] | -                | -                 | -               |
| 2 hours                    | 21.9 ±<br>4.6[2][3] | 5.5 ± 0.4[2]       | -                  | -                | -                 | -               |

| 1 hour (with block) | 2.3 ± 1.1[5] | 24.4 ± 13.5[5] | - | 2.8 ± 1.3[5] | - | - |

Table 3: Tumor-to-Background Ratios for <sup>68</sup>Ga-CCZ01048 at 2 Hours Post-Injection



| Ratio           | Value              |
|-----------------|--------------------|
| Tumor-to-Blood  | 96.4 ± 13.9[2][3]  |
| Tumor-to-Muscle | 210.9 ± 20.9[2][3] |
| Tumor-to-Bone   | 39.6 ± 11.9[2][3]  |

 $| Tumor-to-Kidney | 4.0 \pm 0.9[2][3] |$ 

Table 4: In Vivo Stability and Cellular Internalization

| Parameter         | Method                 | Result                                         |
|-------------------|------------------------|------------------------------------------------|
| In Vivo Stability | HPLC of mouse plasma   | > 93% intact at 15 min post-injection[2][3][4] |
| In Vivo Stability | In PBS and human serum | Stable up to 120 minutes[7]                    |

| Cellular Internalization | B16F10 cells | ~31% at 30 min, increasing to 62% at 240 min[7] |

# **Experimental Protocols**

Detailed methodologies for the key experiments involving **CCZ01048** are provided below. These protocols are based on published literature and are intended for reference purposes.[2] [6][7]

## **Peptide Synthesis and Purification**

- Solid-Phase Peptide Synthesis (SPPS): The peptide backbone of CCZ01048 is synthesized on a resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
- Linker and Chelator Conjugation: Following the synthesis of the peptide sequence, the Fmoc-Pip-OH linker and the DOTA chelator are coupled to the N-terminus of the peptide.
- Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., 90/5/2.5/2.5
   TFA/phenol/H<sub>2</sub>O/triisopropylsilane).



- Purification: The crude peptide is precipitated in cold diethyl ether and purified by semipreparative High-Performance Liquid Chromatography (HPLC).
- Verification: The final product's purity is assessed by analytical HPLC, and its molecular weight is confirmed by mass spectrometry.

### **Radiolabeling with Gallium-68**

- <sup>68</sup>Ga Elution: <sup>68</sup>Ga is eluted from a <sup>68</sup>Ge/<sup>68</sup>Ga generator using hydrochloric acid (e.g., 0.6 M HCl).
- Purification of <sup>68</sup>Ga: The eluate is further purified using a resin column (e.g., DGA resin) to concentrate the <sup>68</sup>Ga and remove any <sup>68</sup>Ge breakthrough.
- Labeling Reaction: The purified <sup>68</sup>Ga solution is mixed with a HEPES buffer (e.g., 2 M, pH 5.4) and the DOTA-conjugated CCZ01048 peptide (e.g., 25 μg).
- Incubation: The reaction mixture is heated at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 minutes).
- Quality Control: The radiochemical purity of the final <sup>68</sup>Ga-CCZ01048 is determined by radio-TLC or radio-HPLC.

## **In Vitro Competitive Binding Assay**

- Cell Culture: B16F10 mouse melanoma cells, which endogenously express MC1R, are cultured in appropriate media.
- Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.
- Competition: Cells are incubated with a constant concentration of a radiolabeled standard ligand (e.g., [125]]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor compound (**CCZ01048**).
- Incubation and Washing: The incubation is carried out at a controlled temperature (e.g., 37°C). Following incubation, cells are washed with ice-cold buffer to remove unbound ligand.
- Quantification: The amount of bound radioactivity is measured using a gamma counter.



Data Analysis: The inhibition constant (Ki) is calculated by fitting the competition data to a
one-site or two-site binding model using non-linear regression analysis.

### Cellular Uptake and Internalization Assay

- Cell Seeding: B16F10 cells are seeded in multi-well plates and incubated overnight.
- Incubation with Radiotracer: Cells are incubated with <sup>68</sup>Ga-**CCZ01048** (e.g., 2.5 pmol) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
- Surface-Bound Fraction: After incubation, the radioactive medium is removed. Cells are
  washed and then incubated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the
  surface-bound radiotracer. This fraction is collected for counting.
- Internalized Fraction: The cells are then washed again and lysed using a basic solution (e.g.,
   1N NaOH) to release the internalized radiotracer. This fraction is also collected for counting.
- Measurement: Both the surface-bound and internalized fractions are measured in a gamma counter.
- Calculation: The percentage of internalization is calculated as (internalized counts / (internalized counts + surface-bound counts)) \* 100.

#### In Vivo Biodistribution Studies

- Animal Model: C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells to establish tumors.
- Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected with a known amount of <sup>68</sup>Ga-CCZ01048.
- Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-injection), mice are euthanized. Blood, tumor, and major organs are collected and weighed.
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

## Foundational & Exploratory





- Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Blocking Study: To confirm MC1R-mediated uptake, a separate cohort of mice is co-injected with an excess amount of non-radioactive Ga-labeled **CCZ01048**.[5]





Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of CCZ01048.



#### Conclusion

**CCZ01048** is a potent  $\alpha$ -MSH analogue with high affinity and selectivity for the melanocortin 1 receptor. Its favorable characteristics, including rapid tumor uptake, high in vivo stability, and excellent imaging contrast, make it a promising candidate for the PET imaging of malignant melanoma.[2][3] Furthermore, its potential as a theranostic agent, when labeled with therapeutic radionuclides, warrants further investigation.[2][3][4] The data and protocols presented in this guide offer a solid foundation for researchers and developers interested in advancing the study and application of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- To cite this document: BenchChem. [CCZ01048: An α-Melanocyte-Stimulating Hormone Analogue for Melanoma Targeting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417215#ccz01048-as-an-melanocyte-stimulating-hormone-analogue]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com